4-ethoxy-3-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which are known for their various biological activities . It also contains an ethoxy group, a fluoro group, and a methoxyphenyl group attached to a piperazine ring. Piperazine rings are often used in pharmaceuticals and have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, and the attachment of the ethoxy, fluoro, and methoxyphenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (piperazine ring). The exact structure would depend on the positions of these groups on the ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Sulfonamides, for example, are known to undergo a variety of reactions, including hydrolysis, oxidation, and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfonamide group and the nonpolar ethoxy and methoxyphenyl groups would likely make this compound amphiphilic (having both polar and nonpolar properties) .
Scientific Research Applications
Structural Insights and Crystallography
Research has delved into the crystal structure of related compounds, providing foundational knowledge on their conformation and molecular interactions. For instance, studies on similar piperazine derivatives have highlighted the significance of the crystal structure in understanding their chemical behavior and potential for further modification (Faizi, Ahmad, & Golenya, 2016). These structural analyses contribute to the broader understanding of benzenesulfonamides' chemical properties and potential applications.
Pharmacological Potential
Several derivatives have been investigated for their pharmacological properties, particularly focusing on their potential as therapeutic agents for conditions such as cocaine abuse (Forrat, Ramón, & Yus, 2007) and Alzheimer's disease (Kepe et al., 2006). These studies indicate the compound's relevance in designing drugs with specific receptor affinities, suggesting potential therapeutic applications.
Synthetic Approaches and Chemical Analysis
Research has also focused on synthetic methodologies for creating benzenesulfonamide derivatives, aiming to enhance their pharmacological profiles or to study their chemical properties. The development of efficient synthesis routes contributes to the exploration of these compounds' potential applications in various fields, including medicinal chemistry and materials science (Awadallah et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O4S/c1-3-29-20-9-8-17(16-18(20)22)30(26,27)23-10-11-24-12-14-25(15-13-24)19-6-4-5-7-21(19)28-2/h4-9,16,23H,3,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLLFBORXXWTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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